2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione
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Overview
Description
2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione is a chemical compound with the molecular formula C17H11N3O2 It is known for its unique structure, which combines an indazole moiety with an indane-1,3-dione scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione typically involves the condensation of 1H-indazole-6-amine with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced species.
Scientific Research Applications
2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors or other enzyme modulators.
Materials Science: Its electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can engage in hydrogen bonding and π-π interactions, while the indane-1,3-dione scaffold provides additional binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-Indazol-5-ylamino)methylene)indane-1,3-dione
- 2-((1H-Indazol-7-ylamino)methylene)indane-1,3-dione
- 2-((1H-Benzimidazol-6-ylamino)methylene)indane-1,3-dione
Uniqueness
2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione is unique due to the specific positioning of the indazole moiety, which can influence its binding affinity and selectivity for various molecular targets. This positional specificity can result in distinct biological activities and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-2-(1H-indazol-6-yliminomethyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-3-1-2-4-13(12)17(22)14(16)9-18-11-6-5-10-8-19-20-15(10)7-11/h1-9,21H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGISDIXHESMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC4=C(C=C3)C=NN4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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